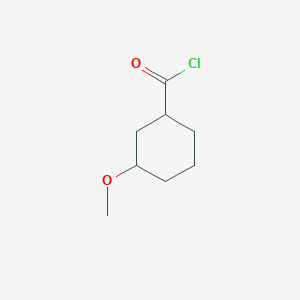

3-Methoxycyclohexane-1-carbonyl chloride

説明

BenchChem offers high-quality 3-Methoxycyclohexane-1-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxycyclohexane-1-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-methoxycyclohexane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO2/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZLFZQRVYHFFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemical and Spectroscopic Analysis of 3-Methoxycyclohexane-1-carbonyl chloride Isomers

Abstract

For researchers, scientists, and professionals in drug development, a profound understanding of stereoisomerism is paramount. The spatial arrangement of atoms within a molecule can drastically alter its pharmacological and toxicological properties. This technical guide provides an in-depth analysis of the cis and trans isomers of 3-methoxycyclohexane-1-carbonyl chloride, a substituted cyclohexane derivative. We will explore the core principles of its stereochemistry, conformational preferences, and the analytical techniques essential for its unambiguous structural elucidation. This guide emphasizes the causality behind experimental choices and provides a framework for the rigorous characterization of these and similar chiral molecules.

Introduction: The Significance of Stereoisomerism in Cyclohexane Derivatives

Cyclohexane and its derivatives are ubiquitous structural motifs in medicinal chemistry. The non-planar, puckered nature of the cyclohexane ring gives rise to complex stereochemical relationships that profoundly influence molecular recognition at biological targets. The distinction between cis and trans diastereomers, arising from the relative orientation of substituents on the ring, is a critical first step in any structure-activity relationship (SAR) study.

In the case of 3-methoxycyclohexane-1-carbonyl chloride, the relative positioning of the methoxy and carbonyl chloride groups dictates the molecule's overall shape, polarity, and reactivity. A failure to accurately characterize and separate these isomers can lead to misleading biological data and costly delays in the drug development pipeline. This guide will provide the foundational knowledge necessary to confidently synthesize, separate, and analyze these two distinct chemical entities.

Conformational Analysis: The Chair Conformation and Steric Considerations

The most stable conformation of a cyclohexane ring is the chair form, which minimizes both angle and torsional strain. In this conformation, substituents can occupy one of two positions: axial (perpendicular to the general plane of the ring) or equatorial (in the general plane of the ring). For 3-methoxycyclohexane-1-carbonyl chloride, both the cis and trans isomers exist as an equilibrium of two chair conformations.

The preferred conformation for each isomer is dictated by the steric bulk of the substituents, a concept quantified by "A-values." A-values represent the free energy difference between a substituent being in the axial versus the equatorial position.[1] Larger A-values indicate a stronger preference for the equatorial position to avoid unfavorable 1,3-diaxial interactions.[2][3]

Key A-Values:

Based on these values, the carbonyl chloride group has a stronger preference for the equatorial position than the methoxy group.

cis-3-Methoxycyclohexane-1-carbonyl chloride

In the cis isomer, the methoxy and carbonyl chloride groups are on the same face of the cyclohexane ring. This leads to an equilibrium between two chair conformers: one with both groups in pseudo-axial and pseudo-equatorial positions, and the other with them flipped. Given the larger A-value of the carbonyl chloride group, the conformer where the -COCl group is equatorial will be favored.

trans-3-Methoxycyclohexane-1-carbonyl chloride

In the trans isomer, the substituents are on opposite faces of the ring. The most stable conformation will have both the methoxy and carbonyl chloride groups in the equatorial position, thus minimizing steric strain. This diaxial-to-diequatorial equilibrium is heavily skewed towards the diequatorial conformer.

Caption: Conformational equilibria of cis and trans isomers.

Synthesis and Stereochemical Control

The synthesis of 3-methoxycyclohexane-1-carbonyl chloride typically begins with the corresponding carboxylic acid, 3-methoxycyclohexanecarboxylic acid.[5] The stereochemical outcome of the final product is determined during the synthesis of this precursor.

Synthetic Protocol

A common route to a mixture of cis and trans 3-methoxycyclohexanecarboxylic acids involves the Diels-Alder reaction between a suitable diene and dienophile, followed by reduction and functional group manipulation. Stereoselective syntheses can also be employed to favor one isomer over the other.[6][7]

Step-by-Step Protocol for Acyl Chloride Formation:

-

Starting Material: A stereochemically pure or mixed sample of cis/trans-3-methoxycyclohexanecarboxylic acid.

-

Reagent: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides.[8] Oxalyl chloride is another alternative.

-

Procedure: a. In a fume hood, dissolve the 3-methoxycyclohexanecarboxylic acid in a dry, inert solvent such as dichloromethane (DCM) or toluene. b. Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the solution at 0 °C. c. Allow the reaction to warm to room temperature and stir for several hours, or until gas evolution (SO₂ and HCl) ceases. d. The reaction can be gently heated to reflux to ensure completion. e. Remove the excess thionyl chloride and solvent under reduced pressure. f. The crude 3-methoxycyclohexane-1-carbonyl chloride can be purified by vacuum distillation.

It is important to note that heating the acyl chloride can lead to epimerization, potentially altering the cis/trans ratio.[9]

Caption: Workflow for the synthesis of the target acyl chloride.

Spectroscopic Characterization

The definitive identification of the cis and trans isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the presence of key functional groups.

-

Carbonyl (C=O) Stretch: Acyl chlorides exhibit a very strong and sharp absorption band at a high frequency, typically in the range of 1810-1775 cm⁻¹.[10][11][12] This is a highly characteristic peak.

-

Ether (C-O) Stretch: The C-O-C stretch of the methoxy group will appear as a strong band in the 1300-1000 cm⁻¹ region. Aliphatic ethers typically show a prominent band around 1120 cm⁻¹.[10]

-

C-Cl Stretch: A band in the 730-550 cm⁻¹ region corresponds to the C-Cl stretch.[12]

While IR spectroscopy confirms the presence of the necessary functional groups, it is generally insufficient to distinguish between the cis and trans isomers.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1810 - 1775 | Strong, Sharp |

| C-O (Ether) | ~1120 | Strong |

| C-H (sp³) | 3000 - 2850 | Medium to Strong |

| C-Cl | 730 - 550 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for distinguishing between the cis and trans isomers of 3-methoxycyclohexane-1-carbonyl chloride. Both ¹H and ¹³C NMR provide crucial structural information.

The key to differentiating the isomers lies in the chemical shift and coupling constants of the protons at C1 and C3 (the carbons bearing the substituents).

-

trans Isomer: In the favored diequatorial conformation, the protons at C1 and C3 are both axial. The coupling between these axial protons and adjacent axial protons will result in large coupling constants (J-values), typically in the range of 8-13 Hz. The signals for H1 and H3 will therefore appear as broad multiplets or triplets of triplets.

-

cis Isomer: In the more stable conformer (equatorial -COCl, axial -OCH₃), the proton at C1 is axial and the proton at C3 is equatorial. This will result in a mix of large (axial-axial) and small (axial-equatorial, equatorial-equatorial) coupling constants. The signal for H1 will be a broad multiplet, while the signal for H3 will likely be a narrower multiplet compared to the trans isomer.

The methoxy group (-OCH₃) will appear as a sharp singlet around 3.3-3.8 ppm in both isomers.[13]

¹³C NMR provides information on the chemical environment of each carbon atom. The number of unique carbon signals will depend on the symmetry of the molecule.[14]

-

Carbonyl Carbon (-COCl): This carbon will appear far downfield, typically in the range of 165-180 ppm.[15]

-

Methoxy Carbon (-OCH₃): This signal is expected around 55-60 ppm.[16]

-

Ring Carbons: The chemical shifts of the cyclohexane ring carbons will be influenced by the orientation of the substituents. In general, axial substituents cause a shielding effect (upfield shift) on the γ-carbons compared to equatorial substituents. This "γ-gauche effect" can be a subtle but useful diagnostic tool.

| Isomer | Key ¹H NMR Features | Key ¹³C NMR Features |

| trans | H1 and H3 appear as broad multiplets with large J-values (8-13 Hz) due to axial-axial couplings. | Distinct chemical shifts for all ring carbons. |

| cis | H1 is a broad multiplet, H3 is a narrower multiplet due to a mix of axial and equatorial couplings. | Potential for subtle upfield shifts for γ-carbons due to the axial methoxy group. |

Computational Chemistry as a Predictive Tool

In modern structural analysis, computational chemistry plays a vital role in predicting the most stable conformations and spectroscopic properties of molecules.[2] Techniques such as Density Functional Theory (DFT) can be used to:

-

Calculate the relative energies of the different chair conformers for both the cis and trans isomers.

-

Predict ¹H and ¹³C NMR chemical shifts and coupling constants.

-

Simulate IR spectra.

These computational results can then be compared with experimental data to provide a high degree of confidence in the structural assignment.

Conclusion

The rigorous structural analysis of cis- and trans-3-methoxycyclohexane-1-carbonyl chloride is a multi-faceted process that integrates principles of stereochemistry, conformational analysis, and modern spectroscopic techniques. A thorough understanding of how the spatial arrangement of the methoxy and carbonyl chloride groups influences the stability of chair conformations is essential for interpreting NMR data, which provides the most definitive evidence for distinguishing between the two diastereomers. By combining experimental data with computational modeling, researchers in drug development and other scientific fields can ensure the unambiguous characterization of these and other complex chiral molecules, paving the way for more accurate and reproducible scientific outcomes.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Ouedraogo, A., et al. (1988). The conformational preference of methoxyl and acetoxyl groups in 3-oxycyclohexenes, 2-oxymethylenecyclohexanes, and 1-oxytetralins. Canadian Journal of Chemistry, 66(5), 1147-1154.

- Green, N., & Beroza, M. (1960). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

-

LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

- Winstein, S., & Holness, N. J. (1955). Neighboring Carbon and Hydrogen. XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562-5578.

-

University of Wisconsin-Madison. (n.d.). Table of A-Values. Retrieved from [Link]

- Sloop, J. C., et al. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives.

- Murthy, Y. N., et al. (1983). Physical Studies of Cyclohexane Derivatives. Acta Physica Polonica A, 64(3), 315-321.

- Sloop, J. C. (2013). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing.

- Weldon, A. J., et al. (2005). Intrinsic Conformational Preferences of Substituted Cyclohexanes and Tetrahydropyrans Evaluated at the CCSD(T) Complete Basis Set Limit. The Journal of Physical Chemistry A, 109(48), 11072-11079.

- Linclau, B., et al. (2021). Conformational Analysis Explores the Role of Electrostatic Nonclassical CF···HC Hydrogen Bonding Interactions in Selectively Halogenated Cyclohexanes. The Journal of Organic Chemistry, 86(6), 4646–4656.

-

Michigan State University. (n.d.). Conformational Energies (A-Values). Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link]

- Chinese Journal of Organic Chemistry. (2016).

- Journal of the American Chemical Society. (1963). The configurations of the 3-Methoxycyclohexene Oxides.

-

Chemistry Stack Exchange. (2021). Why is the A-value of methoxy group lower than that of the hydroxyl group?. Retrieved from [Link]

-

UCLA. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

OSTI.GOV. (1987). Synthesis of some derivatives of cyclohexanecarboxylic acid and their mesomorphous characteristics. Retrieved from [Link]

-

Chemistry Blog. (n.d.). Infrared spectra of acid chlorides. Retrieved from [Link]

-

University of Wisconsin-Madison. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (2023). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]

- Preprints.org. (2023). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic acids.

-

MDPI. (2023). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

Beilstein Journals. (2020). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved from [Link]

- ChemRxiv. (2023). Stereospecific nucleophilic substitution at all-carbon quaternary centers of 3,3-dialkylcyclobutanones with chloride.

-

Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]

-

Ceric. (n.d.). ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). 1H NMR and 13C NMR spectra. Retrieved from [Link]

-

Oregon State University. (2022). 13C NMR Chemical Shift. Retrieved from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

MDPI. (2020). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Stereoselective synthesis of 2,3,4-highly substituted oxetanes by intramolecular C–C bond forming Michael addition. Retrieved from [Link]

-

PubMed. (2023). Stereoselective Synthesis of Highly Functionalized Cyclohexenes via Strong-Acid-Mediated Endocyclic C-C Bond Cleavage of Monocyclopropanated Cyclopentadienes. Retrieved from [Link]

-

ResearchGate. (2023). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]

-

Master Organic Chemistry. (2022). 13-C NMR - How Many Signals. Retrieved from [Link]

-

National Institutes of Health. (2024). Electrochemical stereoselective synthesis of polysubstituted 1,4-dicarbonyl Z-alkenes via three-component coupling of sulfoxonium ylides and alkynes with water. Retrieved from [Link]

Sources

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. sapub.org [sapub.org]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 5. 3-甲氧基环己烷羧酸,顺式和反式的混合物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. BJOC - Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates [beilstein-journals.org]

- 7. Stereoselective Synthesis of Highly Functionalized Cyclohexenes via Strong-Acid-Mediated Endocyclic C-C Bond Cleavage of Monocyclopropanated Cyclopentadienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]

- 10. uobabylon.edu.iq [uobabylon.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 13. mdpi.com [mdpi.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Methoxycyclohexane-1-carbonyl chloride: Physicochemical Properties, Synthesis, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-methoxycyclohexane-1-carbonyl chloride, a valuable reagent and intermediate in organic synthesis. Due to the limited availability of direct experimental data for this compound, this document synthesizes information from structurally related molecules and established chemical principles to offer a reliable resource for its handling, application, and characterization.

Introduction

3-Methoxycyclohexane-1-carbonyl chloride is a bifunctional organic molecule incorporating a cyclohexane ring, a methoxy ether, and a reactive acyl chloride group. This unique combination of functional groups makes it a versatile building block in the synthesis of a wide array of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development. The cyclohexane scaffold provides a three-dimensional framework, while the methoxy and acyl chloride moieties offer sites for diverse chemical transformations.

The strategic placement of the methoxy group at the 3-position of the cyclohexane ring can influence the stereochemical outcome of reactions at the carbonyl center, making it an interesting substrate for stereoselective synthesis. Understanding the fundamental physicochemical properties, reactivity, and safe handling procedures of this compound is therefore of paramount importance for its effective and safe utilization in a research and development setting.

Physicochemical Properties

Estimated Boiling Point and Density

To arrive at a reasoned estimation, we will consider the influence of the different structural components of the molecule: the cyclohexane ring, the carbonyl chloride group, and the methoxy group.

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Cyclohexanecarbonyl chloride | C7H11ClO | 146.61 | 184[1][2][3][4] | 1.096[2][4] |

| 3-Methoxybenzoyl chloride | C8H7ClO2 | 170.59 | 123-125 (at 15 mmHg)[5][6][7] | 1.214[5][7] |

| Methoxyacetyl chloride | C3H5ClO2 | 108.52 | 112-113[8][9][10] | 1.187[8][9][10] |

| 3-Methoxycyclohexane-1-carbonyl chloride (Estimated) | C8H13ClO2 | 176.64 | ~195-210 | ~1.1-1.2 |

Rationale for Estimation:

-

Boiling Point: The parent cyclohexanecarbonyl chloride has a boiling point of 184 °C[1][2][3][4]. The addition of a methoxy group (CH3O-) increases the molecular weight and introduces a polar ether linkage, both of which are expected to raise the boiling point due to increased van der Waals forces and dipole-dipole interactions. Comparing with 3-methoxybenzoyl chloride, which has a significantly different aromatic core, is less direct. Methoxyacetyl chloride's lower boiling point is due to its much smaller size[8][9][10]. Therefore, a reasonable estimate for the boiling point of 3-methoxycyclohexane-1-carbonyl chloride would be in the range of 195-210 °C at atmospheric pressure.

-

Density: Cyclohexanecarbonyl chloride has a density of approximately 1.096 g/mL[2][4]. The introduction of an oxygen atom in the methoxy group will likely increase the density. For comparison, 3-methoxybenzoyl chloride and methoxyacetyl chloride have densities of 1.214 g/mL and 1.187 g/mL, respectively[5][7][8][9][10]. Considering these values, the density of 3-methoxycyclohexane-1-carbonyl chloride is estimated to be in the range of 1.1 to 1.2 g/mL at 25 °C.

It is crucial to emphasize that these are estimated values. For applications requiring high precision, experimental determination is strongly recommended.

Synthesis and Reactivity

Synthesis

The most common and direct method for the synthesis of 3-methoxycyclohexane-1-carbonyl chloride is the reaction of its corresponding carboxylic acid, 3-methoxycyclohexanecarboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl2) is a widely used reagent for this transformation due to the clean nature of the reaction, where the byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed.

Figure 1: Synthesis of 3-Methoxycyclohexane-1-carbonyl chloride.

Experimental Protocol: Synthesis of 3-Methoxycyclohexane-1-carbonyl chloride

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap containing a sodium hydroxide solution, place 3-methoxycyclohexanecarboxylic acid.

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the flask. A small amount of a catalyst, such as a few drops of N,N-dimethylformamide (DMF), can be added to facilitate the reaction.

-

Reaction: Gently heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C). The reaction progress can be monitored by the cessation of gas evolution (SO2 and HCl). The reaction is typically complete within 1-3 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The crude 3-methoxycyclohexane-1-carbonyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.

Reactivity

As an acyl chloride, 3-methoxycyclohexane-1-carbonyl chloride is a highly reactive electrophile. The carbonyl carbon is susceptible to nucleophilic attack, leading to the substitution of the chloride ion.

Figure 2: General reactivity of 3-Methoxycyclohexane-1-carbonyl chloride.

Common reactions include:

-

Hydrolysis: Reacts readily with water to form the parent 3-methoxycyclohexanecarboxylic acid and hydrochloric acid. This necessitates handling the compound under anhydrous conditions.

-

Alcoholysis: Reacts with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

-

Aminolysis: Reacts with primary and secondary amines to form amides. Similar to alcoholysis, a base is typically used to scavenge the generated HCl.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl3).

Safety and Handling

Acyl chlorides are hazardous materials and must be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements:

Based on the reactivity of acyl chlorides, 3-methoxycyclohexane-1-carbonyl chloride is expected to have the following GHS classifications:

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

EUH014: Reacts violently with water.

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and respiratory protection may be necessary.[11][12][13][14][15]

-

Inert Atmosphere: Handle and store under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11]

-

Ventilation: All manipulations should be performed in a certified chemical fume hood.

-

Spill Management: In case of a spill, do not use water. Absorb the spill with an inert, dry material such as vermiculite or sand and place it in a sealed container for disposal.[15]

-

Fire Fighting: Use dry chemical powder, carbon dioxide, or a dry sand extinguisher. Do not use water , as it will react violently and produce corrosive HCl gas.[15]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, amines, and strong bases.[11][12]

Experimental Determination of Boiling Point and Density

For precise determination of the physicochemical properties, the following standard laboratory procedures can be employed.

Boiling Point Determination

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube

-

Thermometer

-

Heating mantle or oil bath

Procedure (Distillation Method):

-

Assemble a micro-distillation apparatus in a fume hood.

-

Place a small amount of the purified 3-methoxycyclohexane-1-carbonyl chloride in the distillation flask along with a boiling chip.

-

Slowly heat the flask.

-

Record the temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb. This temperature is the boiling point at the recorded atmospheric pressure.

Density Determination

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an analytical balance

-

Constant temperature water bath

Procedure (Pycnometer Method):

-

Carefully clean and dry a pycnometer of a known volume.

-

Weigh the empty pycnometer.

-

Fill the pycnometer with the liquid, ensuring there are no air bubbles.

-

Place the filled pycnometer in a constant temperature water bath (e.g., 25 °C) to allow it to equilibrate.

-

Carefully remove any excess liquid that has expanded.

-

Dry the outside of the pycnometer and weigh it.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Conclusion

3-Methoxycyclohexane-1-carbonyl chloride is a valuable synthetic intermediate with significant potential in various fields of chemical research and development. While direct experimental data on its physical properties are scarce, reliable estimations based on structurally similar compounds provide a solid foundation for its use. Its high reactivity as an acyl chloride necessitates strict adherence to safety protocols to ensure safe handling and successful experimental outcomes. The synthetic and experimental procedures outlined in this guide are intended to provide researchers and scientists with the necessary information to confidently and safely incorporate this versatile molecule into their synthetic strategies.

References

-

ChemSynthesis. (2025, May 20). cyclohexanecarbonyl chloride. Retrieved February 23, 2026, from [Link]

-

Shree Sulphurics. (n.d.). 3-Methoxy Benzoyl Chloride. Retrieved February 23, 2026, from [Link]

-

Chemsrc. (2025, August 24). Methoxyacetyl chloride. Retrieved February 23, 2026, from [Link]

-

P212121 Store. (n.d.). 3-Methoxybenzoyl chloride. Retrieved February 23, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). Methoxyacetyl chloride. Retrieved February 23, 2026, from [Link]

-

Scientific Laboratory Supplies. (n.d.). Cyclohexanecarbonyl chloride, 98%. Retrieved February 23, 2026, from [Link]

-

NIST. (n.d.). Cyclohexanecarbonyl chloride. In NIST Chemistry WebBook. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Cyclohexanecarbonyl chloride (CAS 2719-27-9). Retrieved February 23, 2026, from [Link]

-

Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylcyclohexane-1-carbonyl chloride. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Chlorocyclohexane-1-carbonyl chloride. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). Methoxyacetyl chloride. Retrieved February 23, 2026, from [Link]

-

PubChem. (n.d.). 3-Methylcyclohex-2-ene-1-carbonyl chloride. Retrieved February 23, 2026, from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved February 23, 2026, from [Link]

-

Chemsrc. (2025, August 24). 3-Methoxybenzoyl chloride. Retrieved February 23, 2026, from [Link]

-

(n.d.). Acetyl chloride. Retrieved February 23, 2026, from [Link]

-

Novachem. (2019, July 23). ACETYL CHLORIDE (1-13C, 99%). Retrieved February 23, 2026, from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved February 23, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoyl chloride, 3-methoxy- (CAS 1711-05-3). Retrieved February 23, 2026, from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. 环己甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Cyclohexanecarboxylic acid chloride | 2719-27-9 [chemicalbook.com]

- 5. 1711-05-3 CAS MSDS (3-METHOXYBENZOYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2 [shreesulphuric.com]

- 7. store.p212121.com [store.p212121.com]

- 8. cdn.usbio.net [cdn.usbio.net]

- 9. cdn.usbio.net [cdn.usbio.net]

- 10. Methoxyacetyl chloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemos.de [chemos.de]

- 13. carlroth.com [carlroth.com]

- 14. dl.novachem.com.au [dl.novachem.com.au]

- 15. nj.gov [nj.gov]

Strategic Sourcing and Technical Application of 3-Methoxycyclohexane-1-carbonyl Chloride

Executive Summary

3-Methoxycyclohexane-1-carbonyl chloride (CAS: 86571-80-4) is a critical aliphatic building block used in the synthesis of pharmaceutical intermediates and high-performance fragrances. Unlike commoditized aromatic acid chlorides, this saturated heterocycle presents unique challenges in stereochemical control (cis/trans isomerism) and hydrolytic stability. This guide provides a technical roadmap for researchers to source, validate, and utilize this reagent effectively, moving beyond simple catalog searches to ensure data integrity in drug development campaigns.

Chemical Profile & Technical Specifications[1][2][3]

Compound Identity

-

IUPAC Name: 3-Methoxycyclohexane-1-carbonyl chloride

-

CAS Number: 86571-80-4

-

Molecular Formula: C8H13ClO2

-

Molecular Weight: 176.64 g/mol

-

Physical State: Colorless to pale yellow liquid (typically) or low-melting solid depending on isomeric purity.

-

Reactivity: Highly moisture-sensitive; hydrolyzes rapidly to 3-methoxycyclohexanecarboxylic acid and HCl.

Stereochemical Complexity The cyclohexane ring allows for two geometric isomers: cis (methoxy and carbonyl on the same face) and trans (opposite faces).

-

Commercial Reality: Most "catalog" grade material is supplied as a mixture of isomers unless explicitly labeled "stereopure."

-

Impact: The cis and trans isomers exhibit different reaction rates and biological activities. In medicinal chemistry, the axial vs. equatorial positioning of the methoxy group can significantly alter metabolic stability and target binding affinity [1].

Strategic Sourcing: The Supplier Landscape

Sourcing this compound requires distinguishing between "stock" vendors and "synthesis-on-demand" partners.

Tier 1: Catalog Suppliers (Discovery Scale: mg to 10g)

These suppliers typically hold small stocks for immediate shipment. They are suitable for hit-to-lead screening where isomeric ratio is less critical.

-

Key Vendors: BLD Pharm, Ambeed, Combi-Blocks, Enamine.

-

Risk: Batch-to-batch variability in cis/trans ratio.

Tier 2: Custom Synthesis & Scale-Up (Development Scale: >100g)

For lead optimization or process chemistry, you must define the isomeric specification.

-

Strategy: Contract Manufacturing Organizations (CMOs) like WuXi AppTec or local boutique synthesis houses.

-

Specification Requirement: "Must contain >95% Trans isomer" (or Cis), verified by derivatized GC/HPLC.

Sourcing Decision Matrix

| Requirement | Recommended Source Type | Key Specification to Request |

| HTS / Hit Gen | Catalog Aggregators (e.g., eMolecules) | Purity >95% (LCMS) |

| SAR Optimization | Specialized Building Block Vendors | Cis/Trans Ratio (NMR) |

| Process Dev | Custom Synthesis (CMO) | Residual SOCl2 <0.1%, Assay >98% |

Technical Deep Dive: Synthesis & Impurity Profiling

Understanding the synthesis is the only way to predict impurities. The industrial route typically involves the hydrogenation of 3-methoxybenzoic acid followed by chlorination.

The Synthesis Pathway & Impurity Origins

The following diagram illustrates the standard synthesis flow and where critical impurities (like unreacted acid or SO2) enter the system.

Figure 1: Industrial synthesis pathway highlighting the origin of stereochemical mixtures and inorganic impurities.

Critical Insight: The hydrogenation step (Step 1) is the source of the cis/trans mixture. If the supplier does not separate isomers at the acid stage (Inter), the final acid chloride will be a mixture. Separation of acid chlorides by distillation is difficult due to their thermal instability [2].

Quality Assurance: A Self-Validating Protocol

The Problem: Direct analysis of acid chlorides via LC-MS is flawed because the moisture in the mobile phase hydrolyzes the compound back to the acid, masking the actual purity (i.e., you cannot distinguish between the acid chloride and the hydrolyzed impurity).

The Solution: In-situ derivatization.

Protocol: Methanolysis Derivatization

-

Sampling: Take ~10 mg of the acid chloride under nitrogen.

-

Quench: Immediately dissolve in 1 mL of anhydrous Methanol containing 1% Triethylamine (TEA).

-

Reaction:

-

Analysis: Inject the resulting Methyl Ester into GC-MS or HPLC.

-

Interpretation: The methyl ester peak represents the active acid chloride. Any peak corresponding to the free acid (if analyzing by LC) represents material that was already hydrolyzed before the test.

-

Figure 2: Quality Control Decision Tree for acid chloride validation using methyl ester derivatization.

Applications in Drug Discovery[4][5][6]

The 3-methoxycyclohexane motif is increasingly valuable in medicinal chemistry for "Scaffold Hopping."

-

Metabolic Stability: Replacing a phenyl ring with a cyclohexane ring reduces aromaticity-driven metabolism (e.g., oxidation by CYPs). The methoxy group blocks the 3-position from oxidation while modulating lipophilicity (LogD) [3].

-

Conformational Locking: The cyclohexane ring provides a defined vector for the carbonyl group. In the trans configuration, the molecule adopts a chair conformation that projects substituents equatorially, potentially improving binding selectivity compared to flat aromatic analogs.

-

Reaction Utility:

-

Amide Coupling: Reacts with amines to form amides (common pharmacophore).

-

Friedel-Crafts: Can be used to acylate electron-rich aromatics (though less common with aliphatic acid chlorides).

-

Handling & Safety

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture ingress is the primary failure mode.

-

Safety: Corrosive and lachrymator. Reacts violently with water to release HCl gas.

-

PPE: Double nitrile gloves, chemical splash goggles, and face shield. Always handle in a fume hood.

References

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Cited for principles of aliphatic substitution and metabolic stability). Link

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Cited for acid chloride synthesis and hydrolysis mechanisms). Link

-

Ishihara, Y. (2024).[1] Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. (Cited for the specific utility of methoxy substituents in optimizing ligand-protein interactions).[2] Link

-

PubChem. (2025).[3] 3-Methoxycyclohexane-1-carbonyl chloride (CID 2759569). National Library of Medicine. (Source for chemical property data). Link

Sources

Methodological & Application

protecting group compatibility with 3-Methoxycyclohexane-1-carbonyl chloride

An Application Guide to Protecting Group Strategy with 3-Methoxycyclohexane-1-carbonyl Chloride

Abstract

This guide provides a comprehensive analysis of protecting group compatibility for syntheses involving 3-Methoxycyclohexane-1-carbonyl chloride. As a bifunctional building block, its reactivity is dominated by the highly electrophilic acyl chloride, while the stability of its methoxy ether moiety must be considered during subsequent deprotection steps. This document offers researchers, scientists, and drug development professionals a framework for selecting and implementing orthogonal protecting group strategies. We will explore the causality behind experimental choices, provide detailed, validated protocols for key transformations, and present compatibility data in a clear, comparative format to facilitate robust synthetic planning.

Introduction: Strategic Considerations

3-Methoxycyclohexane-1-carbonyl chloride is a valuable synthetic intermediate, enabling the introduction of a substituted cyclohexyl motif into a target molecule. The successful application of this reagent in a multi-step synthesis hinges on a well-designed protecting group strategy. The primary challenge lies in performing the acylation reaction with a nucleophilic substrate without disturbing existing protecting groups, and subsequently, removing those protecting groups without affecting the newly formed ester or amide linkage or the integral methoxy ether.

An effective strategy relies on the principle of orthogonality , which involves using protecting groups that can be removed under distinct chemical conditions without affecting other functional groups or protecting groups in the molecule.[1][2][3] This guide will analyze the compatibility of common protecting groups for alcohols and amines against the conditions required for acylation and subsequent deprotection steps.

Reactivity Profile of 3-Methoxycyclohexane-1-carbonyl Chloride

Understanding the inherent reactivity of the title compound is paramount to strategic planning.

-

Acyl Chloride: This is the primary reactive site. Acyl chlorides are among the most reactive carboxylic acid derivatives due to the strong inductive effect of the chlorine and oxygen atoms, which renders the carbonyl carbon highly electrophilic.[4] They readily react with nucleophiles (e.g., alcohols, amines, thiols) via a nucleophilic acyl substitution mechanism.[4][5] A crucial byproduct of this reaction is hydrogen chloride (HCl), a strong acid that can inadvertently cleave acid-labile protecting groups if not neutralized.[4][6]

-

Methoxy Ether: The methoxy group is a secondary alkyl ether. Ethers are generally robust and stable under a wide range of basic, nucleophilic, and mild acidic conditions. However, they are susceptible to cleavage by strong Brønsted acids (like HI or HBr) or potent Lewis acids (like BBr₃ or AlCl₃).[7][8][9] This vulnerability is a critical factor when selecting deprotection methods for other functional groups in the molecule.

Decision Workflow for Protecting Group Selection

The selection of a suitable protecting group is not arbitrary; it is a logical process dictated by the stability of all functional groups present throughout the planned synthetic sequence. The following workflow provides a decision-making framework.

Caption: Logical workflow for selecting a compatible protecting group strategy.

Protecting Group Compatibility Analysis

The compatibility of a protecting group is assessed at two stages: its stability during the acylation reaction and the orthogonality of its removal.

Alcohol Protecting Groups

Alcohols are common nucleophiles for acylation. Their protection is essential.

| Protecting Group (PG) | Structure | Acylation Stability | Deprotection Conditions | Methoxy Ether Compatibility | Orthogonality Score |

| TBS (t-Butyldimethylsilyl) | R-O-Si(CH₃)₂(t-Bu) | High . Stable to acyl chloride in the presence of a non-nucleophilic base.[10] | Fluoride (TBAF)[11][12] or Acid (mild to strong).[12][13] | High with fluoride. Variable with acid; strong acid may cleave the ether.[8] | Excellent (via Fluoride) |

| TBDPS (t-Butyldiphenylsilyl) | R-O-Si(Ph)₂(t-Bu) | High . Stable to acylation conditions. | Fluoride (TBAF) or Acid. More stable to acid than TBS.[13] | High with fluoride. Good with mild acid. | Excellent (via Fluoride) |

| PMB (p-Methoxybenzyl) | R-O-CH₂-C₆H₄-OCH₃ | High . Stable to acylation conditions. | Oxidative (DDQ, CAN) or Strong Acid.[14] | High with oxidative cleavage. Low with strong acid. | Excellent (via DDQ/CAN) |

| Bn (Benzyl) | R-O-CH₂-Ph | High . Stable to acylation conditions. | Catalytic Hydrogenolysis (H₂, Pd/C).[15][16] | High . Hydrogenolysis is a very mild and orthogonal method. | Excellent |

Amine Protecting Groups

Amines are highly nucleophilic and require robust protection. The choice of protecting group is critical due to the potential for acid-catalyzed deprotection.

| Protecting Group (PG) | Structure | Acylation Stability | Deprotection Conditions | Methoxy Ether Compatibility | Orthogonality Score |

| Boc (t-Butyloxycarbonyl) | R-N(H)-CO₂t-Bu | High . Stable when HCl byproduct is scavenged by a base.[6][17] | Strong Acid (TFA, HCl).[18][19][20] | Low to Moderate . Conditions strong enough to cleave Boc may also cleave the methoxy ether.[8] | Poor |

| Cbz (Benzyloxycarbonyl) | R-N(H)-CO₂CH₂Ph | High . Stable to basic/neutral acylation conditions.[19] | Catalytic Hydrogenolysis (H₂, Pd/C).[21][22][23] | High . Hydrogenolysis is mild and highly selective. | Excellent |

| Fmoc (Fluorenylmethyloxycarbonyl) | R-N(H)-CO₂-Fm | High . Stable to acylation conditions. | Base (e.g., Piperidine).[3] | High . Basic conditions will not affect the methoxy ether or the new amide/ester. | Excellent |

Experimental Protocols

The following protocols are generalized procedures and may require optimization for specific substrates. Always monitor reactions by an appropriate method (e.g., TLC, LC-MS).

Protocol 5.1: General Acylation with a Protected Nucleophile

This protocol describes the formation of an amide or ester using 3-Methoxycyclohexane-1-carbonyl chloride with a protected amine or alcohol.

Caption: Standard workflow for the acylation step.

Methodology:

-

Setup: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the protected substrate (1.0 eq.) and a non-nucleophilic base like triethylamine (1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂).[24]

-

Cooling: Cool the stirred solution to 0 °C using an ice bath.

-

Addition: Add 3-Methoxycyclohexane-1-carbonyl chloride (1.1 eq.) dropwise to the solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as indicated by TLC analysis.[24]

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and brine.[24]

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 5.2: Orthogonal Deprotection of a Cbz-Protected Amine

This protocol describes the removal of a Cbz group via catalytic hydrogenolysis, a method that is fully compatible with the product from Protocol 5.1.

Methodology:

-

Setup: Dissolve the Cbz-protected substrate (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).[21][22]

-

Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10 mol%) to the solution.[21]

-

Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a hydrogenation apparatus) and stir the mixture vigorously at room temperature.[22]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within a few hours.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter pad with the reaction solvent.[22]

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[21]

Protocol 5.3: Orthogonal Deprotection of a TBS-Protected Alcohol

This protocol details the removal of a TBS ether using TBAF, a method that is orthogonal to the product from Protocol 5.1.

Methodology:

-

Setup: Dissolve the TBS-protected substrate (1.0 eq.) in tetrahydrofuran (THF).[11][12]

-

Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.2 eq.) to the solution at room temperature.[11][12]

-

Reaction: Stir the mixture at room temperature. Reaction times can vary from 30 minutes to several hours depending on the substrate's steric hindrance. Monitor progress by TLC.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.[12]

-

Isolation: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude alcohol can be purified by column chromatography.

Troubleshooting and Mechanistic Insights

-

Incomplete Acylation: If the acylation reaction is sluggish, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added. However, use with caution as it can promote side reactions if the substrate is sensitive.

-

Unintended Deprotection during Acylation: If an acid-labile group (like Boc) is cleaved during the reaction, it indicates insufficient scavenging of the HCl byproduct. Ensure the base (triethylamine, pyridine) is anhydrous and used in slight excess (1.2-1.5 equivalents).

-

Methoxy Ether Cleavage: If cleavage of the 3-methoxycyclohexane moiety is observed, it is almost certainly due to overly harsh acidic deprotection conditions. Avoid using reagents like HBr/AcOH or strong Lewis acids. If an acid-labile group must be removed, screen for the mildest possible conditions (e.g., 10% TFA in DCM for short periods) and carefully monitor for byproduct formation. When possible, prioritize an orthogonal deprotection strategy (hydrogenolysis, fluoride, base-labile groups) to eliminate this risk entirely.[1][25]

Conclusion

The successful use of 3-Methoxycyclohexane-1-carbonyl chloride in complex synthesis is highly dependent on a rational and forward-thinking protecting group strategy. The high reactivity of the acyl chloride necessitates protection of nucleophilic centers, while the stability of the methoxy ether places constraints on viable deprotection methods. By prioritizing orthogonal protecting groups such as Cbz and Fmoc for amines, and silyl ethers (removed with fluoride) or benzyl ethers for alcohols, researchers can navigate these constraints effectively. This approach ensures high-yielding transformations and preserves the integrity of the target molecule, streamlining the path to complex chemical entities.

References

- Vertex AI Search. (2026). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- Benchchem. (2025).

- Benchchem. (2025).

- Thieme. (2014). Mild and Selective Deprotection of tert-Butyl(dimethyl)

- Fiveable. (2025). Orthogonal Protection Definition - Organic Chemistry Key Term.

- Benchchem. (2025). Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.

- University of Bristol. (n.d.).

- Benchchem. (2025).

- Organic Chemistry Portal. (n.d.). Protective Groups.

- Benchchem. (2025). Application Notes and Protocols for N-Cbz Deprotection.

- University of Kentucky X-Ray Crystallography Facility. (n.d.). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.

- Fisher Scientific. (n.d.). Amine Protection / Deprotection.

- PMC. (n.d.).

- Applied Chemical Engineering. (n.d.). Selective Deprotection of Strategy for TBS Ether Under Mild Condi- tion.

- Total Synthesis. (2024). TBS Protecting Group: TBS Protection & Deprotection.

- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.

- Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.

- Indian Journal of Chemistry. (n.d.).

- ResearchGate. (2025).

- Benchchem. (2025).

- Arkivoc. (n.d.). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.

- Benchchem. (2025). A Comparative Guide to Acyl Chlorides in Organic Synthesis.

- Technical Disclosure Commons. (2025).

- Royal Society of Chemistry. (2024).

- RECERCAT. (n.d.).

- Reddit. (2025).

- Rsc.org. (2014).

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- PubChem. (n.d.). 3-Methoxycyclohexane-1-carbonyl chloride.

- Tuttee Academy. (2021).

- Benchchem. (2025).

- ACS Publications. (n.d.). Acylation of ketone silyl enol ethers with acid chlorides. Synthesis of 1,3-diketones.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- chem.iitb.ac.in. (2020). Protection of Phenols.

- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.

- ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.

- PMC. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups.

- Wikipedia. (n.d.). Silyl ether.

- Wiley. (n.d.). THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS.

- Organic Chemistry Portal. (n.d.).

- Chemistry Steps. (2023). Boc Protecting Group for Amines.

- Reddit. (2025). Acylation of N-Aryl systems using acyl chlorides.

- Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).

- Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides).

- Pearson. (2024).

- BLD Pharm. (n.d.). 86571-80-4|3-Methoxycyclohexane-1-carbonyl chloride.

- PubChemLite. (n.d.). 3-methoxycyclohexane-1-sulfonyl chloride.

- ChemicalBook. (n.d.). 1711-05-3(3-METHOXYBENZOYL CHLORIDE) Product Description.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. Protective Groups [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. pearson.com [pearson.com]

- 6. reddit.com [reddit.com]

- 7. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. total-synthesis.com [total-synthesis.com]

- 13. Silyl ether - Wikipedia [en.wikipedia.org]

- 14. academic.oup.com [academic.oup.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. catalogimages.wiley.com [catalogimages.wiley.com]

- 17. Boc-Protected Amino Groups [organic-chemistry.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Lab Reporter [fishersci.co.uk]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. jocpr.com [jocpr.com]

Troubleshooting & Optimization

preventing hydrolysis of 3-Methoxycyclohexane-1-carbonyl chloride during storage

Welcome to the technical support center for 3-Methoxycyclohexane-1-carbonyl chloride. This resource is designed for researchers, scientists, and professionals in drug development who utilize this highly reactive acyl chloride in their work. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you prevent its hydrolysis during storage and ensure the integrity of your experiments.

Understanding the Challenge: The Inherent Reactivity of Acyl Chlorides

3-Methoxycyclohexane-1-carbonyl chloride, like all acyl chlorides, is characterized by a highly electrophilic carbonyl carbon. The presence of both a chlorine and an oxygen atom, which are strongly electronegative, pulls electron density away from the carbon atom.[1] This significant partial positive charge makes the carbonyl carbon extremely susceptible to nucleophilic attack.[1][2]

The most common and problematic nucleophile in a laboratory setting is water. The reaction, known as hydrolysis, is a vigorous and often exothermic process where water attacks the carbonyl carbon.[1][3][4] This leads to the formation of the corresponding carboxylic acid (3-Methoxycyclohexane-1-carboxylic acid) and corrosive hydrochloric acid (HCl) gas.[3][4][5][6] The consequences of this degradation are significant, including reduced purity of the starting material, lower yields of the desired product, and the introduction of impurities that can complicate reaction workups and purification.[4]

The Mechanism of Hydrolysis

The hydrolysis of an acyl chloride proceeds through a nucleophilic addition-elimination mechanism.[3][5]

-

Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon.[2][5]

-

Tetrahedral Intermediate Formation: This addition results in the formation of an unstable tetrahedral intermediate where the carbonyl oxygen gains a negative charge, and the attacking water molecule's oxygen becomes positively charged.[2][6][7]

-

Elimination: The intermediate collapses, reforming the carbon-oxygen double bond. This is followed by the elimination of a chloride ion as the leaving group.[2][5][7]

-

Deprotonation: A final proton transfer step, often facilitated by another water molecule, removes a proton from the positively charged oxygen, yielding the carboxylic acid and a hydronium ion.[5][8]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter, providing direct solutions and the scientific reasoning behind them.

Q1: I opened a new bottle of 3-Methoxycyclohexane-1-carbonyl chloride and observed white fumes. What does this mean?

A1: The observation of white, misty fumes upon opening the container is a strong indicator that the acyl chloride has been exposed to atmospheric moisture.[4][9] The fumes are a result of the hydrochloric acid (HCl) gas, a byproduct of hydrolysis, reacting with water vapor in the air.[4] This suggests a potential breach in the container's seal during prior handling or storage.

Immediate Actions:

-

Handle the bottle in a well-ventilated fume hood.

-

If the fuming is significant, it indicates substantial degradation. The purity of the reagent is compromised, and it may not be suitable for reactions sensitive to impurities or requiring precise stoichiometry.

-

Consider performing a quality control check (see Protocol 2) before use.

Q2: My reaction yield is consistently low, and I suspect the acyl chloride is the problem. How can I confirm this?

A2: Low yields are a classic symptom of using a partially hydrolyzed acyl chloride.[4] The reagent is being consumed by reaction with trace moisture before it can react with your intended nucleophile.

Troubleshooting Steps:

-

Confirm Anhydrous Conditions: Before blaming the reagent, rigorously ensure your entire reaction setup is free of moisture. This includes oven-drying all glassware, using freshly distilled anhydrous solvents, and maintaining a positive pressure of an inert gas (like nitrogen or argon) throughout the experiment.[4][10]

-

Reagent Quality Check: The starting material itself may have degraded. You can assess its purity using a few methods:

-

Simple Test: Carefully add a small amount of water to a sample of the acyl chloride. The vigor of the reaction (fuming, heat generation) can give a qualitative sense of its reactivity.[9]

-

Spectroscopic Analysis: An Infrared (IR) spectrum can be revealing. The appearance of a broad O-H stretch (typically around 2500-3300 cm⁻¹) is a definitive sign of the presence of the carboxylic acid byproduct.[4]

-

Titration: For a quantitative assessment, you can perform a simple titration to determine the concentration of the acyl chloride (see Protocol 2).

-

Q3: I've noticed a solid precipitate forming in my bottle of 3-Methoxycyclohexane-1-carbonyl chloride during storage. What is it?

A3: The precipitate is likely the hydrolysis product, 3-Methoxycyclohexane-1-carboxylic acid. This carboxylic acid is a solid at room temperature and is generally less soluble than the parent acyl chloride in non-polar organic solvents, leading to its precipitation as it forms.[4] This is a clear sign of significant degradation due to moisture contamination. The reagent should not be used for sensitive applications without purification, typically by distillation.

Frequently Asked Questions (FAQs)

Q4: What are the absolute best-practice storage conditions for 3-Methoxycyclohexane-1-carbonyl chloride?

A4: To maximize shelf-life and maintain purity, adhere to the following storage hierarchy:

| Storage Condition | Recommendation | Rationale |

| Atmosphere | Inert Gas Blanket: Store under a dry, inert atmosphere such as nitrogen or argon.[11][12][13] | Excludes atmospheric moisture and oxygen, preventing hydrolysis.[12][14] |

| Temperature | Cool & Dry: Store in a cool, dry, and well-ventilated area, away from heat sources.[11][15][16][17] Refrigeration is often recommended.[18] | Lower temperatures slow down the rate of any potential degradation reactions.[15] |

| Container | Tightly Sealed: The original manufacturer's container, such as a Sure/Seal™ bottle, is ideal.[10] Ensure the cap is tightly sealed.[15][19] Using parafilm to wrap the cap provides an extra barrier.[11] | Prevents ingress of atmospheric moisture.[20] |

| Location | Dedicated Storage: Store in a secondary container within a cabinet designated for reactive or water-sensitive chemicals.[11][21] Do not store under sinks or in areas prone to moisture.[21] | Prevents accidental contact with water and incompatible chemicals.[15][17] |

Q5: What kind of desiccant should I use in a desiccator for storing small vials of the acyl chloride?

A5: When storing vials inside a desiccator, choosing the right desiccant is crucial. Neutral desiccants are preferred to avoid any potential reaction with acidic HCl vapors that might be present.

| Desiccant Type | Suitability | Comments |

| Molecular Sieves | Excellent | Highly efficient at adsorbing water, especially at low humidity.[22][23] They are chemically inert. |

| Silica Gel | Good | A common and effective desiccant.[23][24][25] Indicating silica gel can provide a visual cue when it's saturated. |

| Anhydrous Calcium Sulfate (Drierite®) | Good | A reliable, neutral, and efficient drying agent.[22] |

| Phosphorus Pentoxide (P₄O₁₀) | Not Recommended | Although a very powerful drying agent, it is acidic and can react with any HCl vapors.[26] It also tends to form a syrupy layer that reduces its effectiveness.[22] |

| Anhydrous Calcium Chloride | Use with Caution | While neutral, it is less efficient than other options and can sometimes form adducts with organic compounds.[22][26] |

Q6: I need to use the reagent multiple times from the same bottle. What is the best way to do this without compromising the entire stock?

A6: Repeatedly opening a bottle is a major risk for introducing moisture. The best practice is to use syringe or cannula transfer techniques under an inert atmosphere.

Many suppliers, like Sigma-Aldrich, provide reagents in Sure/Seal™ bottles specifically designed for this purpose.[10] These bottles have a crown cap with a PTFE-faced rubber liner that allows a needle to be inserted and withdrawn while maintaining a seal. The key is to always introduce a source of dry, inert gas into the bottle's headspace via a second needle to replace the volume of liquid being removed. This prevents a vacuum from forming, which would pull moist air into the bottle.

Experimental Protocols

Protocol 1: Inert Gas Overlay for Long-Term Storage

This protocol describes how to prepare a previously opened bottle for long-term storage.

-

Preparation: Take the bottle of 3-Methoxycyclohexane-1-carbonyl chloride, a cylinder of dry nitrogen or argon with a regulator, and a needle-adapter connected to the gas line into a fume hood.

-

Purging: Carefully and briefly open the bottle cap. Immediately place the tip of the inert gas line just inside the neck of the bottle.

-

Gas Flow: Initiate a gentle flow of inert gas into the headspace of the bottle for 30-60 seconds. The goal is to displace the air (and any moisture it contains) with the dry, inert gas.[13]

-

Sealing: While the gas is still gently flowing, securely tighten the cap on the bottle.

-

Secondary Seal: Once capped, turn off the gas flow. For an extra layer of protection, wrap the cap and neck of the bottle with Parafilm.

-

Storage: Place the sealed bottle in a designated cool, dry storage location, preferably refrigerated.[11][18]

Protocol 2: Quality Control - Titration-Based Assay for Acyl Chloride Purity

This method determines the molarity of the acyl chloride by reacting it with a known excess of an amine and back-titrating the unreacted amine.

-

Reagent Preparation:

-

Prepare a standardized solution of hydrochloric acid (e.g., 0.5 M HCl).

-

Prepare a solution of a secondary amine in an anhydrous solvent (e.g., 1.0 M diethylamine in THF).

-

Select a suitable indicator (e.g., bromocresol green).

-

-

Sample Preparation:

-

Under an inert atmosphere, accurately weigh approximately 1.0 mmol of your 3-Methoxycyclohexane-1-carbonyl chloride into a dry flask.

-

Add a known excess of the standardized diethylamine solution (e.g., 5.0 mL of 1.0 M solution).

-

Allow the reaction to stir for 5-10 minutes at room temperature.

-

-

Titration:

-

Add a few drops of the indicator to the flask.

-

Titrate the unreacted diethylamine with the standardized HCl solution until the endpoint (color change) is reached.

-

-

Calculation:

-

Calculate the moles of amine that reacted with the HCl (back-titration).

-

Subtract this value from the initial moles of amine added to find the moles of amine that reacted with the acyl chloride.

-

Since the reaction is 1:1, this value equals the moles of pure acyl chloride in your sample. Calculate the purity based on the initial mass.

-

References

-

Doc Brown's Chemistry. (n.d.). 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2025, March 16). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

-

Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]

-

Clark, J. (n.d.). Explaining the reaction between acyl chlorides and water - addition / elimination. Chemguide. Retrieved from [Link]

-

University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021, April 15). Mechanism of hydrolysis of acyl chlorides. Retrieved from [Link]

-

University of California, Riverside. (n.d.). Chemical Storage. Retrieved from [Link]

-

ResearchGate. (2024, December 27). (PDF) Principles of Inert Atmosphere Storage. Retrieved from [Link]

-

Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

-

Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Retrieved from [Link]

-

LibreTexts Chemistry. (2024, September 30). 21.4: Chemistry of Acid Halides. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

-

PubChem. (n.d.). Acetyl chloride. Retrieved from [Link]

-

SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2020, October 26). Acyl chlorides stability. Retrieved from [Link]

-

University of California, Berkeley, Environment, Health & Safety. (n.d.). Water Sensitive Chemicals. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

ResearchGate. (2018, August 6). How to stop hydrolysis of an acyl chloride in aquous solution?. Retrieved from [Link]

-

Desheng. (2025, April 7). Storage instructions for chemical reagents. Retrieved from [Link]

-

ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

-

X-Gas. (2026, February 10). What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.

-

Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from [Link]

-

Shanghai Caiyong Desiccant Co., Ltd. (n.d.). Desiccant's Properties and Applications. Retrieved from [Link]

-

AGM Container Controls. (2025, March 13). Selecting Desiccant Guide. Retrieved from [Link]

-

Stream Peak. (2021, June 11). Choosing The Right Desiccant Type For Your Packaging Needs. Retrieved from [Link]

-

Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types. Retrieved from [Link]

Sources

- 1. chemistrystudent.com [chemistrystudent.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. savemyexams.com [savemyexams.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. kintekfurnace.com [kintekfurnace.com]

- 14. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]

- 15. SATHEE: Chemistry Acid Chloride [sathee.iitk.ac.in]

- 16. chemos.de [chemos.de]

- 17. Storage instructions for chemical reagents [en.hnybio.com]

- 18. Reagents & Solvents [chem.rochester.edu]

- 19. Acetyl chloride | CH3COCl | CID 6367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 21. ehs.umich.edu [ehs.umich.edu]

- 22. Content Not Available [sigmaaldrich.com]

- 23. Understanding Desiccants: Function & Types - Edco Supply Co [edcosupply.com]

- 24. agmcontainer.com [agmcontainer.com]

- 25. Choosing The Right Desiccant Type For Your Packaging Needs [streampeak.com.sg]

- 26. Desiccant's Properties and Applications | 上海才用干燥剂 [shcaiyong.com]

Technical Support Center: Purification of 3-Methoxycyclohexane-1-carbonyl chloride

Ticket ID: PUR-SOCl2-001

Topic: Removal of unreacted Thionyl Chloride (

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The Challenge: You are synthesizing 3-Methoxycyclohexane-1-carbonyl chloride . Unlike aromatic acid chlorides (e.g., benzoyl chloride), this aliphatic acid chloride possesses a flexible cyclohexane ring, which can trap solvent molecules within its lattice or oil phase.

The Criticality of Removal: Residual thionyl chloride is not merely an impurity; it is a "reaction saboteur."

-

Nucleophilic Competition: If you proceed to an amide coupling or esterification, residual

will compete with your acid chloride, generating -

Ether Stability: While the methoxy ether linkage is generally robust, the combination of heat,

, and the generated

Core Protocol: The Toluene Azeotrope Method (Gold Standard)

This method relies on the formation of a binary azeotrope between thionyl chloride and toluene. Toluene (bp 110.6 °C) boils higher than thionyl chloride (bp 74.6 °C), allowing it to "carry" the lower-boiling impurity out of the system during evaporation.

Reagents Required[5][6][8][9][10][11][12]

-

Crude Product: 3-Methoxycyclohexane-1-carbonyl chloride (containing excess

). -

Solvent: Anhydrous Toluene (HPLC grade or freshly distilled).

-

Equipment: Rotary Evaporator with a base trap (NaOH/KOH).

Step-by-Step Workflow

-

Initial Concentration: Evaporate the bulk reaction mixture to dryness (or an oil) under reduced pressure (40–50 °C bath temperature). Do not exceed 50 °C to protect the methoxy ether.

-

The "Chase" (First Pass):

-

Redissolve the crude oil in anhydrous toluene (Volume ratio: 2:1 Toluene to Crude Product).

-

Agitate gently to ensure homogeneity.

-

Evaporate under reduced pressure.[1] The co-distillation will pull

vapors into the trap.

-

-

The "Chase" (Second Pass):

-

Repeat Step 2. This second pass is critical for removing molecules trapped in the viscous oil.

-

-

Final High-Vacuum Polish:

-

Place the flask on a high-vacuum manifold (<1 mbar) for 30–60 minutes at ambient temperature.

-

Quantitative Data: Physical Properties[1][3][5]

| Component | Boiling Point ( | Role | Removal Strategy |

| Thionyl Chloride | 74.6 | Reagent/Impurity | Azeotropic Distillation |

| Toluene | 110.6 | Azeotropic Carrier | Rotary Evaporation |

| Product | >180 (est.) | Target | Remains in Flask |

| HCl (Byproduct) | -85.0 | Gas | Base Trap Neutralization |

Visualization: Purification Workflow

The following diagram illustrates the logical flow of the purification process, including decision nodes for troubleshooting.

Caption: Iterative azeotropic distillation workflow for the removal of volatile acid halides.

Troubleshooting & FAQs

Q1: My product turned from colorless to pink/reddish during evaporation. Is it ruined?

-

Diagnosis: This is a common phenomenon with acid chlorides. It often indicates trace metal contamination (from the

source) or slight decomposition of trace impurities. -

Action: Take a small aliquot for H-NMR. If the core cyclohexyl and methoxy signals are intact, the color is cosmetic. If the color is deep black/tarry, you may have used excessive heat (>60°C), causing polymerization or ether cleavage.

Q2: I see "smoke" when I open the flask, even after the toluene chase.

-

Diagnosis: You still have significant

or trapped -

Action: Do not proceed to the next step. Perform the toluene azeotrope again (Step 2). If the problem persists, dissolve the product in dry DCM and wash rapidly with ice-cold saturated

(only if the acid chloride is sufficiently hydrophobic and you work fast), then dry over

Q3: Can I use Hexanes instead of Toluene?

-

Analysis: Hexanes (bp ~68°C) boil lower than thionyl chloride. While they can dilute the mixture, they are less effective at "pushing" the thionyl chloride out compared to toluene, which has a higher boiling point and drags the lower boiler along. Toluene is chemically superior for this application.

Q4: How do I interpret the NMR to confirm removal?

-

Target: Look for the absence of the broad, shifting acidic proton of the carboxylic acid (10–12 ppm) to confirm the reaction worked.

-

Impurity:

is invisible in H-NMR. You must rely on C-NMR (rarely used for this) or, more practically, the absence of the sharp, acrid smell. -

Toluene: Check for residual toluene peaks (multiplets at 7.1–7.3 ppm and singlet at 2.3 ppm). Residual toluene is generally harmless for subsequent acylation reactions, whereas

is not.

Safety & Handling (Mandatory)

The Trap Setup:

Thionyl chloride removal generates

-

Rotovap: Place a bump trap containing solid KOH or a liquid trap with 10% NaOH between the rotovap condenser and the pump.

-

Ventilation: All handling must occur in a functioning fume hood.

-

Quenching: Never wash the receiving flask of the rotovap directly with water. It contains distilled

.[6][7] Quench it slowly by adding it into a large volume of ice water containing sodium bicarbonate.

References

-

Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard procedure for Acid Chloride purification, p. 1265).

-

Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012. (Mechanisms of nucleophilic substitution at carbonyl group).

-

BenchChem Technical Support. Removal of Excess Thionyl Chloride. (General protocols for azeotropic distillation).

-